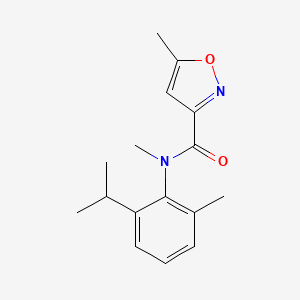![molecular formula C15H15F19INO B12724904 [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide CAS No. 80909-29-1](/img/structure/B12724904.png)
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide is a fluorinated quaternary ammonium compound. This compound is characterized by its high fluorine content, which imparts unique properties such as hydrophobicity and lipophobicity. It is used in various scientific and industrial applications due to its distinctive chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide typically involves multiple steps, starting from fluorinated precursors. The key steps include:
Quaternization: The final step involves the reaction of the fluorinated hydroxy compound with trimethylamine and an iodide source, such as methyl iodide (CH3I), to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms efficiently.
Continuous Hydroxylation: Employing continuous flow reactors for the hydroxylation step to ensure consistent product quality.
Automated Quaternization: Utilizing automated systems for the quaternization reaction to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the fluorinated chain.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium chloride or bromide.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the reduced fluorinated compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant and phase transfer catalyst due to its unique amphiphilic nature. It facilitates reactions between hydrophobic and hydrophilic phases, enhancing reaction rates and yields.
Biology
In biological research, it is used in the study of membrane proteins and lipid bilayers. Its fluorinated tail interacts with lipid membranes, making it useful in membrane protein solubilization and stabilization.
Medicine
In medicine, it has potential applications in drug delivery systems. Its ability to interact with lipid membranes can be harnessed to deliver drugs to specific cellular targets, improving drug efficacy and reducing side effects.
Industry
Industrially, it is used in the production of fluorinated coatings and materials. Its hydrophobic properties make it ideal for creating water-repellent surfaces and materials with low surface energy.
Mécanisme D'action
The mechanism of action of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated tail embeds into the lipid bilayer, disrupting membrane structure and function. This can lead to increased membrane permeability and altered cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide]: Similar structure but lacks the hydroxyl group and trimethylammonium moiety.
[3-(Perfluorooctyl)propyl iodide]: Shorter fluorinated chain and different functional groups.
Uniqueness
The uniqueness of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide lies in its combination of a highly fluorinated chain with a quaternary ammonium group. This imparts both hydrophobic and cationic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
80909-29-1 |
|---|---|
Formule moléculaire |
C15H15F19INO |
Poids moléculaire |
713.16 g/mol |
Nom IUPAC |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H15F19NO.HI/c1-35(2,3)5-6(36)4-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34;/h6,36H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BPGOAOSBJKHSJL-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



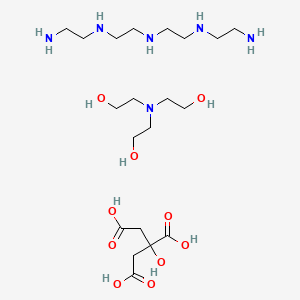
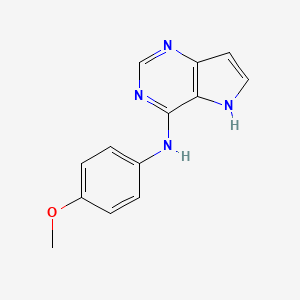
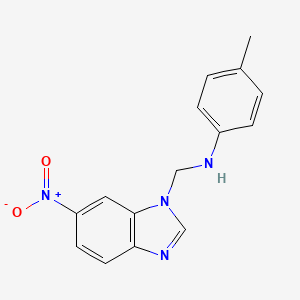
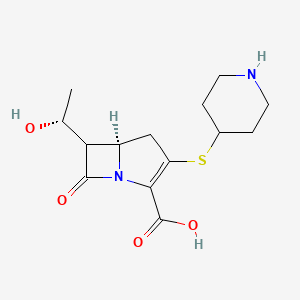
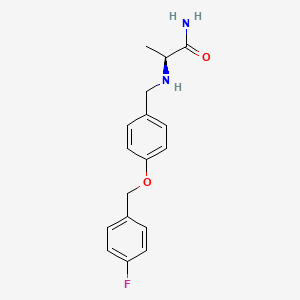


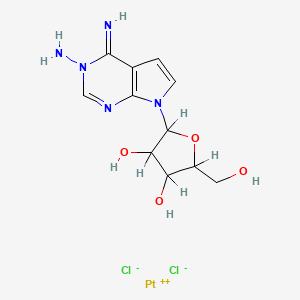

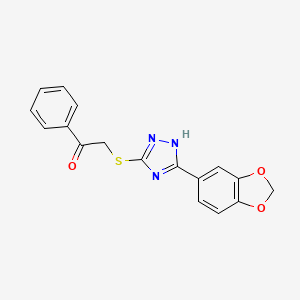
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
